(3E)-3-(4-bromobenzylidene)-1-(2-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylidene group, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the dihydropyrrolone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that lead to cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and overall reactivity.
Triazolo ring compounds: These compounds share a similar heterocyclic core but have different substituents that affect their chemical properties and applications.
Uniqueness
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2-METHYLPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile substitution reactions, while the dihydropyrrolone core provides stability and a scaffold for further functionalization.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C24H18BrNO |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2-methylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H18BrNO/c1-17-7-5-6-10-22(17)26-23(19-8-3-2-4-9-19)16-20(24(26)27)15-18-11-13-21(25)14-12-18/h2-16H,1H3/b20-15+ |
InChI Key |
TYGJNODRSXMDKD-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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